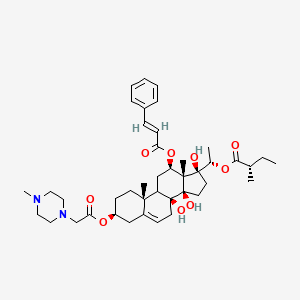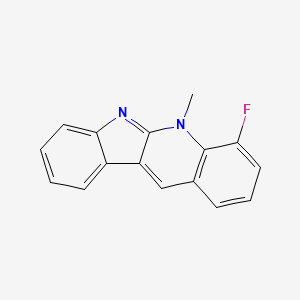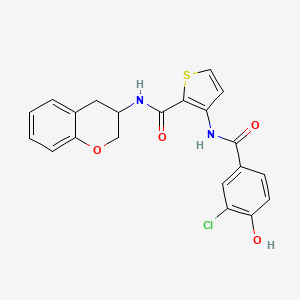
Hsd17B13-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-15 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-15 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of key intermediates: This may involve reactions such as alkylation, acylation, or cyclization.
Coupling reactions: These reactions typically involve the use of coupling agents like EDCI or DCC to form amide or ester bonds.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-15 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-15 has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: It helps in understanding the biological pathways involving HSD17B13 and its impact on liver diseases.
Medicine: It is being investigated as a potential therapeutic agent for treating NAFLD and NASH.
Industry: It may have applications in the development of new drugs targeting liver diseases
Wirkmechanismus
Hsd17B13-IN-15 exerts its effects by inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules in the ligand binding pocket .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-15 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include:
BI-3231: Another potent and selective HSD17B13 inhibitor.
HSD17B13-IN-1: A less potent inhibitor with a different chemical structure.
HSD17B13-IN-2: An inhibitor with moderate potency and selectivity.
These compounds differ in their chemical structures, potencies, and specificities, but all target the same enzyme, HSD17B13, and are being explored for their potential therapeutic applications in liver diseases.
Eigenschaften
Molekularformel |
C21H17ClN2O4S |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,4-dihydro-2H-chromen-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O4S/c22-15-10-13(5-6-17(15)25)20(26)24-16-7-8-29-19(16)21(27)23-14-9-12-3-1-2-4-18(12)28-11-14/h1-8,10,14,25H,9,11H2,(H,23,27)(H,24,26) |
InChI-Schlüssel |
RCXVQOOMDKYXTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)NC(=O)C3=C(C=CS3)NC(=O)C4=CC(=C(C=C4)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


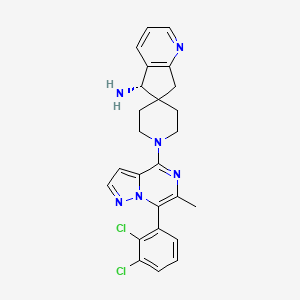




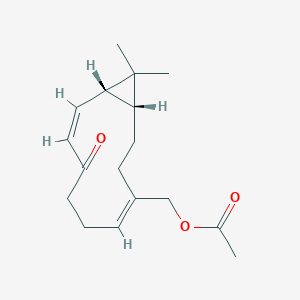

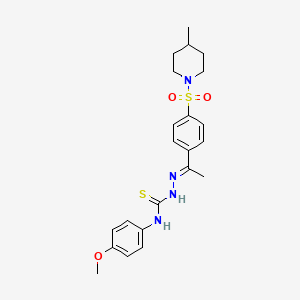
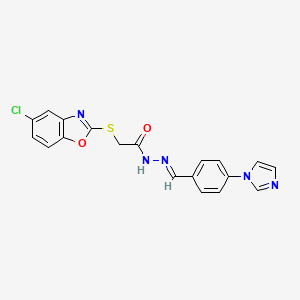


![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)
